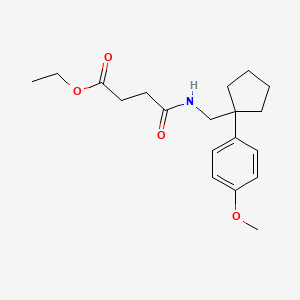

Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate

描述

属性

IUPAC Name |

ethyl 4-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-3-24-18(22)11-10-17(21)20-14-19(12-4-5-13-19)15-6-8-16(23-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRSJIRVUWIRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzylamine with cyclopentanone to form an intermediate, which is then reacted with ethyl 4-chloro-4-oxobutanoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings to achieve the desired product specifications.

化学反应分析

Types of Reactions

Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate stands out due to its unique combination of a cyclopentyl ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and exhibit distinct biological activities compared to similar compounds.

生物活性

Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a cyclopentyl moiety substituted with a 4-methoxyphenyl group. The presence of the oxobutanoate functional group contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Receptor Interactions : It may act as an antagonist or agonist at certain receptors, influencing pathways related to pain modulation and inflammation.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cell Signaling : It may modulate signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

- Antinociceptive Activity : Preliminary studies suggest that the compound exhibits significant pain-relieving properties in animal models. For instance, a study demonstrated that administration of the compound resulted in a dose-dependent reduction in pain responses in mice subjected to thermal stimuli.

- Anti-inflammatory Effects : In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines revealed that the compound has selective toxicity against certain types of cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

| Activity | Model/System | Effect Observed |

|---|---|---|

| Antinociceptive | Mice (thermal stimulus) | Dose-dependent pain relief |

| Anti-inflammatory | Macrophage cultures | Reduced pro-inflammatory cytokines |

| Cytotoxicity | Cancer cell lines | Selective toxicity against cancer cells |

Research Findings

A recent study published in a peer-reviewed journal investigated the pharmacokinetics and pharmacodynamics of this compound. The study found that:

- Bioavailability : The compound exhibited moderate bioavailability when administered orally.

- Metabolism : It was metabolized primarily by liver enzymes, producing several active metabolites that may contribute to its overall pharmacological profile.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

常见问题

Q. What are the established synthetic routes for Ethyl 4-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-4-oxobutanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Preparation of the cyclopentyl precursor : Start with 1-(4-methoxyphenyl)cyclopentane, which can be synthesized via Friedel-Crafts alkylation using cyclopentanol and 4-methoxybenzene under acidic conditions (e.g., H₂SO₄) .

Functionalization of the cyclopentyl group : Introduce a methylamino moiety via reductive amination using formaldehyde and sodium cyanoborohydride in methanol .

Coupling with ethyl 4-oxobutanoate : React the intermediate with ethyl 4-oxobutanoate in the presence of a coupling agent like EDC/HOBt in dichloromethane to form the final ester .

Optimization Tips :

- Use anhydrous solvents and inert atmospheres to avoid side reactions.

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxyphenyl (δ ~3.8 ppm for OCH₃), cyclopentyl (δ ~1.5–2.5 ppm for CH₂ groups), and ester (δ ~4.1–4.3 ppm for CH₂CH₃) moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₈N₂O₄: 360.45) .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- Computational Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electronic properties and optimize geometry for docking studies .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer :

- Enzyme Inhibition Assays : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based kits (e.g., COX-2 Inhibitor Screening Assay Kit) due to the methoxyphenyl group’s potential anti-inflammatory activity .

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to assess MIC values .

- Cytotoxicity Assays : MTT assays on HEK-293 or HeLa cells to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Methodological Answer :

- Systematic Solubility Profiling : Test in DMSO, PBS (pH 7.4), and ethanol at concentrations from 0.1–10 mM. Use nephelometry to detect precipitation .

- Stability Studies :

- Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze degradation via HPLC .

- pH Stability : Expose to buffers (pH 2–9) and quantify intact compound using LC-MS .

- Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into COX-2 (PDB ID: 5KIR) or kinase domains. Parameterize the methoxyphenyl group for π-π stacking .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How should a structure-activity relationship (SAR) study be designed for derivatives?

Methodological Answer :

- Variable Substituents : Modify the methoxyphenyl (e.g., replace OCH₃ with Cl, CN) and cyclopentyl (e.g., introduce sp³-hybridized substituents) groups .

- Activity Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical pharmacophores .

- Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and highlight key structural features .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch to continuous flow reactors to improve yield and reduce purification steps .

- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C for hydrogenation) to enhance reproducibility .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。